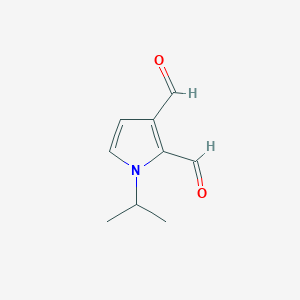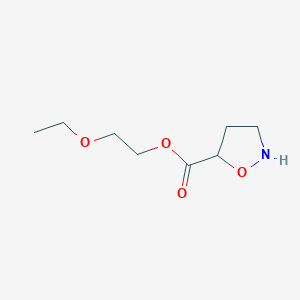![molecular formula C8H10O5S B12879938 4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid CAS No. 185422-75-7](/img/structure/B12879938.png)
4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is an organic compound with the molecular formula C8H10O5S It is characterized by the presence of a tetrahydrofuran ring, a thioether linkage, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid typically involves the reaction of 2,5-dioxotetrahydrofuran with a thiol-containing butanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the formation of the thioether bond. The reaction is usually carried out under inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the tetrahydrofuran ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters, amides.
Scientific Research Applications
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors that recognize sulfur-containing compounds, influencing metabolic pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxotetrahydrofuran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butanoic acid.
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic anhydride: Contains a similar tetrahydrofuran ring but with a more complex naphthalene structure.
Uniqueness
4-((2,5-Dioxotetrahydrofuran-3-yl)thio)butanoic acid is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and butanoic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
185422-75-7 |
|---|---|
Molecular Formula |
C8H10O5S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-(2,5-dioxooxolan-3-yl)sulfanylbutanoic acid |
InChI |
InChI=1S/C8H10O5S/c9-6(10)2-1-3-14-5-4-7(11)13-8(5)12/h5H,1-4H2,(H,9,10) |
InChI Key |
IVYNNHRSIPFFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)SCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)


![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)


![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)




